molecular formula C8H14N2O2 B8672233 4-Cyclopropylmorpholine-3-carboxamide

4-Cyclopropylmorpholine-3-carboxamide

Cat. No.: B8672233
M. Wt: 170.21 g/mol
InChI Key: IQKVNIHLSNSJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylmorpholine-3-carboxamide is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-cyclopropylmorpholine-3-carboxamide

InChI

InChI=1S/C8H14N2O2/c9-8(11)7-5-12-4-3-10(7)6-1-2-6/h6-7H,1-5H2,(H2,9,11)

InChI Key

IQKVNIHLSNSJJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOCC2C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.9 g of molecular sieve 3A, 4.3 g (72 mmol) of acetic acid, 7.6 g (43.2 mmol) of 2(1-ethoxy-cyclopropyl)oxy]trimethylsilane and 4.4 g (31.7 mmol) of sodium cyanoborohydride are added successively to 1.2 g (7.2 mmol) of morpholine-3-carboxylic acid amide hydrochloride (WO2005026156 Hennequin L. F. A. et al.) in solution in methanol (36 ml). The reaction mixture is heated at 70° C. for 3.5 hours, then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, then the residue is taken up in dichloromethane (200 ml) and washed 3 times with an aqueous solution of NaOH (1N) (100 ml). The organic phase is dried over Na2SO4, filtered and then concentrated under reduced pressure. 0.58 g of product is obtained, in the form of a white powder. Yield 47%. Melting point 116° C. MH+: 171 (Tr: 1.03 min, condition 2).
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step Two
Yield
47%

Synthesis routes and methods II

Procedure details

To 1.2 g (7.2 mmol) of morpholine-3-carboxamide hydrochloride (a synthesis of which is described in WO-2005/026 156, Hennequin L. F. A. et al.) dissolved in methanol (36 ml) are successively added 2.9 g of 3 Å molecular sieves, 4.3 g (72 mmol) of acetic acid, 7. g (43.2 mmol) of 2-[(1-ethoxycyclopropyl)oxy]trimethylsilane and 4.4 g (31.7 mmol) of sodium cyanoborohydride. The reaction mixture is heated at 70° C. for 3 hours 30 minutes, and then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure and the residue is then taken up in dichloromethane (200 ml) and washed three times with aqueous NaOH solution (1N) (100 ml). The organic phase is dried over Na2SO4, filtered and then concentrated under reduced pressure. 0.58 g of product is obtained, in the form of a white powder. Yield 47%. Melting point 116° C. MH+: 171.2 (tr: 1.03 min., condition 1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-[(1-ethoxycyclopropyl)oxy]trimethylsilane
Quantity
43.2 mmol
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
solvent
Reaction Step Five
Yield
47%

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